![molecular formula C21H20O2 B1357138 Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- CAS No. 5784-65-6](/img/structure/B1357138.png)

Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

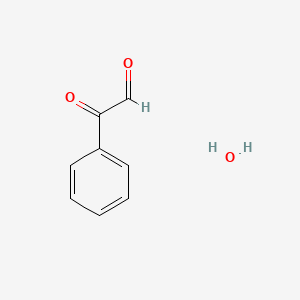

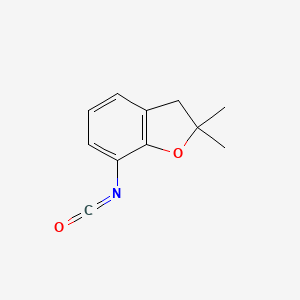

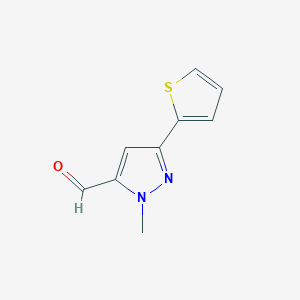

“Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-” is a chemical compound used in scientific research. It contains a total of 45 bonds, including 25 non-H bonds, 18 multiple bonds, 7 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, and 2 aliphatic ethers .

Molecular Structure Analysis

The molecular formula of “Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-” is C14H14O . Its molecular weight is 198.2604 . The IUPAC Standard InChI is InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h1-10H,11-12H2 .Physical And Chemical Properties Analysis

“Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-” has a molecular weight of 198.2604 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

- Results : Cs₄PMo₁₁V₁O₄₀ is highly active and selective, converting benzaldehyde to methyl benzyl acetal and benzoic acid without the need for an oxidant agent. Its advantages include low corrosiveness, minimal residue generation, easy recovery/reuse, and a straightforward synthesis route .

Glycerol Acetalization

Another intriguing application involves glycerol acetalization with benzaldehyde:

Mechanism of Action

Target of Action

Benzaldehyde dibenzyl acetal, also known as bis(phenylmethoxy)methylbenzene or Benzene, 1,1’-[(phenylmethylene)bis(oxymethylene)]bis-, is a chemical compound that primarily targets the benzyl alcohol . Benzyl alcohol is a natural product commonly found in cosmetics .

Mode of Action

The compound is formed through the reaction of benzyl alcohol with benzaldehyde, an oxidative degradation product of benzyl alcohol . This reaction is reversible, meaning the compound can be formed and broken down in the presence of benzaldehyde .

Biochemical Pathways

The formation of benzaldehyde dibenzyl acetal is part of the acetalization reaction of benzaldehyde . This reaction is catalyzed by MOF catalysts, such as UiO-66 and its fluorinated analog UiO-66F . The full kinetic study of this reaction was performed using the Langmuir–Hinshelwood and Eley–Rideal models .

Pharmacokinetics

It’s known that the compound is formed in the presence of benzaldehyde, and its formation is reversible . This suggests that the compound’s bioavailability may be influenced by the presence and concentration of benzaldehyde.

Result of Action

The formation of benzaldehyde dibenzyl acetal results in the conversion of benzyl alcohol, a natural product commonly found in cosmetics, into a new compound . This conversion is reversible and depends on the presence of benzaldehyde .

Action Environment

The formation of benzaldehyde dibenzyl acetal can be influenced by environmental factors. For instance, the presence of atomic chlorine in the polluted troposphere can form potentially carcinogenic compounds as a result of a reaction with a natural product . Research shows that atomic chlorine generated in the gas phase easily penetrates the liquid phase of benzyl alcohol, resulting in the formation of hydrochloric acid . The resulting HCl initiates further transformations of benzyl alcohol .

properties

IUPAC Name |

bis(phenylmethoxy)methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWUFFDJWAAUQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(C2=CC=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40483515 |

Source

|

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

CAS RN |

5784-65-6 |

Source

|

| Record name | Benzene, 1,1'-[(phenylmethylene)bis(oxymethylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40483515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of benzaldehyde dibenzyl acetal formation in the context of benzyl alcohol stability?

A: The research paper [] highlights that benzaldehyde dibenzyl acetal can form from benzyl alcohol under aerobic conditions. This finding is significant because it demonstrates a potential degradation pathway for benzyl alcohol, impacting its long-term stability. The formation of benzaldehyde dibenzyl acetal as a byproduct could be undesirable in applications where the purity of benzyl alcohol is crucial.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![4-[2-(Chloromethyl)-4-(trifluoromethyl)phenyl]morpholine](/img/structure/B1357075.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)